Superior Inhibition of Advanced Glycation Endproducts (AGEs) vs. Aminoguanidine
In a direct head-to-head study using the bovine serum albumin (BSA) glycation model, PGG exhibited significantly superior inhibition of multiple glycation stages compared to the established synthetic AGE inhibitor, aminoguanidine (AG) [1]. At an equivalent concentration of 50 µM, PGG inhibited early glycation by 75%, whereas AG showed no activity. Furthermore, PGG reduced the formation of middle and late-stage AGEs by 90.1% and 60.5%, respectively, which was superior to AG [1]. Additionally, PGG reduced the glycation-induced conformational transition of BSA from α-helix to β-sheets by 50% [1].
| Evidence Dimension | Inhibition of protein glycation stages |
|---|---|
| Target Compound Data | Early: 75%; Middle AGE: 90.1%; Late AGE: 60.5% |
| Comparator Or Baseline | Aminoguanidine (AG): Early: 0%; Middle/Late: inferior inhibition |
| Quantified Difference | PGG inhibited early glycation by 75% vs. 0% for AG; superior middle and late-stage inhibition |
| Conditions | Bovine serum albumin (BSA) glycation model; 50 µM concentration |
Why This Matters
This demonstrates that PGG is a far more effective and multi-stage glycation inhibitor than a classical synthetic comparator, supporting its selection for research into diabetic complications and aging-related protein damage.
- [1] Ma H, Liu W, Frost L, Wang L, Kong L, Dain JA, Seeram NP. The hydrolyzable gallotannin, penta-O-galloyl-β-D-glucopyranoside, inhibits the formation of advanced glycation endproducts by protecting protein structure. Molecular BioSystems. 2015;11(5):1338-1347. View Source
